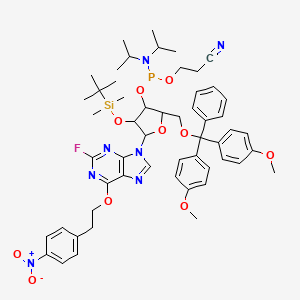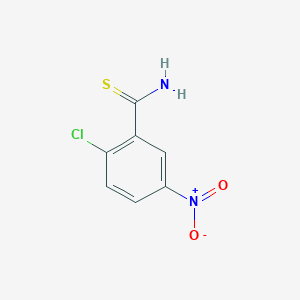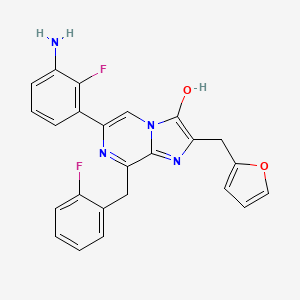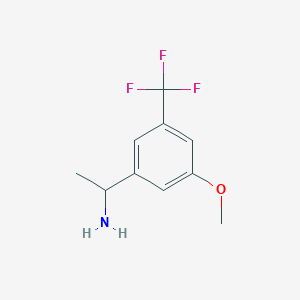![molecular formula C8H7F2N3 B12065261 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B12065261.png)
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core with a difluoromethyl group at the 3-position and an amine group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, like dimethyl sulfoxide (DMSO), to facilitate the difluoromethylation process.
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine may involve scalable difluoromethylation techniques using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of metal catalysts, such as copper or palladium, can also enhance the efficiency of the difluoromethylation process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrrolo[2,3-B]pyridine derivatives, while substitution reactions can produce a variety of N-substituted derivatives.
Applications De Recherche Scientifique
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A compound with similar difluoromethylation but different core structure.
5-chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yloxy)propan-2-yl)pyrimidin-4-amine: Another difluoromethylated compound with a pyrimidine core.
Uniqueness
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is unique due to its specific combination of a pyrrolo[2,3-B]pyridine core and a difluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H7F2N3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)6-3-13-8-5(6)1-4(11)2-12-8/h1-3,7H,11H2,(H,12,13) |
Clé InChI |
JXKJUQJLPVWYRP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C(=CN2)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)


![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)

![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)

